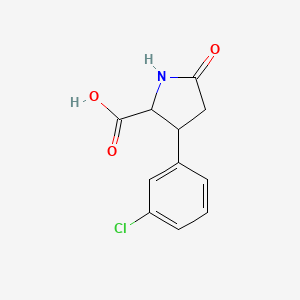

3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid

Description

3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid is a pyrrolidine derivative characterized by a five-membered lactam ring substituted with a 3-chlorophenyl group at position 3 and a carboxylic acid group at position 2. This compound belongs to a broader class of 5-oxopyrrolidine carboxylic acids, which are notable for their diverse pharmacological activities, including antioxidant, antimicrobial, and anticancer properties . Pyrrolidine derivatives are structurally versatile, enabling modifications that enhance their biological efficacy and selectivity .

Properties

IUPAC Name |

3-(3-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c12-7-3-1-2-6(4-7)8-5-9(14)13-10(8)11(15)16/h1-4,8,10H,5H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCXWZBBWWUORU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(NC1=O)C(=O)O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219368-65-6 | |

| Record name | 3-(3-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer effects, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and features a pyrrolidine ring with a carboxylic acid and a ketone functional group. The presence of the 3-chlorophenyl group enhances its lipophilicity, which may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains, including multidrug-resistant Staphylococcus aureus. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 µg/mL |

| Escherichia coli | 15 | 64 µg/mL |

| Pseudomonas aeruginosa | 12 | 128 µg/mL |

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in various in vitro and in vivo models. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. For instance, in a carrageenan-induced paw edema model in rats, treatment with the compound significantly reduced swelling compared to control groups .

| Treatment | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound Treatment (10 mg/kg) | 45 |

| Compound Treatment (20 mg/kg) | 65 |

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, including breast adenocarcinoma (MCF-7) and lung cancer (A549). The compound exhibited cytotoxic effects, leading to apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulation .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in inflammatory processes and cancer progression.

- Receptor Interaction : Its structural features allow it to bind to receptors involved in pain perception and immune response modulation.

- Oxidative Stress Reduction : The antioxidant properties of the compound help mitigate oxidative stress, which is often elevated in inflammatory conditions and cancer .

Case Studies

- Antimicrobial Efficacy : In a study evaluating its antimicrobial properties, the compound was found to significantly reduce bacterial load in infected animal models, suggesting its potential as a therapeutic agent for bacterial infections resistant to conventional antibiotics.

- Anti-inflammatory Effects : A clinical trial assessing the anti-inflammatory effects demonstrated that patients receiving treatment with the compound showed marked improvement in symptoms associated with chronic inflammatory diseases.

- Cancer Treatment Potential : In preclinical studies, the compound was shown to enhance the effects of standard chemotherapy agents when used in combination therapy, indicating its potential role as an adjuvant treatment for cancer .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid exhibits promising antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, particularly Gram-positive pathogens.

Key Findings:

- The compound showed significant activity against multidrug-resistant Staphylococcus aureus strains, indicating potential as a therapeutic agent for resistant infections .

- In vitro studies demonstrated that derivatives of this compound possess structure-dependent antimicrobial activity against pathogens such as Enterococcus faecalis and Clostridioides difficile .

Anticancer Properties

The anticancer activity of this compound has also been documented. Its derivatives have been characterized for their potential to inhibit cancer cell proliferation.

Notable Insights:

- A derivative of this compound demonstrated the highest anticancer activity in an A549 human pulmonary cancer cell culture model, showing promise for further development as an anticancer agent .

- The mechanisms of action include enzyme inhibition and modulation of receptor activity, which are critical for influencing cellular signaling pathways associated with cancer progression .

Case Studies and Research Findings

Several studies have focused on the synthesis and application of derivatives of this compound:

- Antimicrobial Screening : Libraries of multidrug-resistant bacterial and fungal pathogens were used to screen various derivatives for antimicrobial activity, showcasing promising results against WHO-priority pathogens .

- Anti-inflammatory Research : Some derivatives have been investigated for their anti-inflammatory properties, contributing to their potential therapeutic applications in treating inflammatory diseases .

Comparison with Similar Compounds

Chlorophenyl-Substituted Derivatives

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound 1)

- Structure : Features a 5-chloro-2-hydroxyphenyl substituent.

- Activity : Exhibits potent antioxidant activity, with derivatives like 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one showing 1.5× higher DPPH radical scavenging activity than ascorbic acid .

- Key Difference : The hydroxyl group at position 2 of the benzene ring enhances solubility and antioxidant capacity via hydrogen bonding .

- (2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid (Compound 102) Structure: Substituted with a 4-chlorophenyl group. Synthesis: Prepared via catalytic hydrogenation and acid hydrolysis, yielding a stereochemically defined product .

Heterocyclic and Functionalized Derivatives

- 1-(3-Chloro-4-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid Structure: Contains a 4-cyano group alongside the 3-chloro substituent. Properties: Predicted collision cross-section (CCS) values suggest distinct conformational behavior compared to non-cyano analogs, which may influence pharmacokinetics .

- 1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Structure: Substituted with a methoxy group at position 2. Physicochemical Data: CAS 63675-21-8; IR and NMR spectra confirm lactam and carboxylic acid functionalities .

Antioxidant Activity

Key Insight : The introduction of heterocyclic moieties (e.g., oxadiazole, triazole) significantly enhances antioxidant activity, likely due to increased radical stabilization .

Antimicrobial and Anticancer Activity

- 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives Activity: Demonstrated efficacy against multidrug-resistant bacterial pathogens (e.g., Staphylococcus aureus) and cytotoxicity in A549 lung cancer cells . Key Difference: Dichloro substitution enhances antimicrobial potency compared to monochloro analogs .

Preparation Methods

Multicomponent One-Pot Synthesis via Ugi Condensation and Intramolecular Cyclization

A highly efficient modern approach to synthesize 3-substituted 5-oxopyrrolidine-2-carboxylic acid derivatives, including analogs of 3-(3-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid, is based on a one-pot multicomponent reaction involving:

- Aromatic amines (e.g., 3-chloroaniline or related derivatives)

- Substituted (E)-3-arylacroleins

- Carboxylic acids or their derivatives

- Isocyanides

This method utilizes the Ugi four-component condensation to form an intermediate, which undergoes intramolecular nucleophilic substitution (S_N cyclization) to close the pyrrolidine ring, yielding the 5-oxopyrrolidine-2-carboxylic acid framework.

- Room temperature reaction conditions

- High yields (typically 80-90%)

- Mild base (e.g., cesium carbonate) to promote cyclization

- Short reaction times (24-48 hours total)

- A mixture of aromatic amine (1 mol), substituted (E)-3-arylacrolein (1 mol) stirred in methanol at room temperature for 30 min.

- Addition of aromatic acid (1 mol) and cyclohexyl isocyanide (1 mol), stirring for 24 h.

- Addition of Cs2CO3 (0.5 mol), stirring for another 24 h.

- Precipitation and recrystallization yield the target compound with high purity.

This approach has been successfully applied to synthesize various 4-arylidene-5-oxopyrrolidine derivatives with halogenated aryl groups, including chlorophenyl substituents, demonstrating good control over regio- and stereochemistry.

Stepwise Synthesis via Substituted Pyrrolidine Precursors

Another classical approach involves preparing substituted pyrrolidine derivatives through:

- Halogenation or chlorination of thiophene carboxylate esters or related heterocycles, followed by functional group transformations.

- Diazotization and sulfonyl chloride formation as intermediates, though these methods tend to be more complex and lower yielding.

For example, chlorination under active iron conditions of methyl 3-chlorosulfonylthiophenecarboxylate in methylene chloride at controlled temperatures (24-32°C) with chlorine gas leads to chlorinated intermediates. These intermediates can be further transformed into pyrrolidine derivatives after ring closure and oxidation steps.

However, such methods are more time-consuming and involve harsher reagents, with yields often lower than the multicomponent approach.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Multicomponent One-Pot Synthesis | Aromatic amine, (E)-3-arylacrolein, aromatic acid, isocyanide, Cs2CO3, MeOH, RT, 48h | 85-90 | >95 | Mild conditions, high yield, simple | Requires pure starting materials |

| Chlorination of Thiophene Esters | Methyl 3-chlorosulfonylthiophenecarboxylate, Fe powder, Cl2 gas, CH2Cl_2, 24-32°C | 60-65 | ~96 | Established method, good purity | Complex, time-consuming, lower yield |

| Diazotization and SO_2 Reaction | 5-chloro-3-amino-2-thiophene carboxylate ester, diazotization, SO_2 | <60 | Variable | Useful for specific substitutions | Complex, low yield, multi-step |

Research Findings and Notes

- The multicomponent synthesis method offers a versatile platform for synthesizing this compound and its analogs with high efficiency and purity, suitable for pharmaceutical applications.

- The reaction conditions are mild, avoiding harsh reagents and extreme temperatures, which helps preserve functional group integrity.

- The use of cesium carbonate as a base facilitates intramolecular cyclization effectively.

- Spectroscopic characterization (1H NMR, 13C NMR, MS) confirms the structure and purity of the synthesized compounds.

- Alternative chlorination methods involving thiophene derivatives are more traditional but less efficient and involve complex handling of chlorine gas and iron powder under controlled conditions.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(3-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis often employs chiral catalysts or starting materials. For example, hydrogenation of a prochiral intermediate using 10% Pd/C under 4 bar H₂ in ethyl acetate/methanol (2:1) followed by acid hydrolysis (TFA/water) and purification with Cs₂CO₃ can yield enantiopure products . Optimizing reaction time (e.g., 3 hours for hydrogenation) and solvent polarity improves yield (up to 65%) and purity. Recrystallization or chromatography is critical for isolating the target compound .

Q. How can NMR and IR spectroscopy confirm the structural identity of this compound?

- Methodological Answer :

- ¹H-NMR : Look for the pyrrolidine ring protons (δ 1.5–3.5 ppm), carboxylic acid proton (δ ~12 ppm, broad), and aromatic protons from the 3-chlorophenyl group (δ 7.2–7.5 ppm) .

- ¹³C-NMR : Peaks at ~175 ppm (ketone C=O) and ~170 ppm (carboxylic acid C=O) confirm the oxopyrrolidine backbone. The chlorophenyl carbons appear at ~125–140 ppm .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch), ~2500–3300 cm⁻¹ (carboxylic acid O-H), and ~600–800 cm⁻¹ (C-Cl) .

Q. What are the recommended storage conditions to maintain the compound’s stability?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., N₂). Avoid exposure to moisture due to the hydrolytic sensitivity of the lactam ring. Solubility in DMSO or methanol (10–20 mg/mL) is typical for biological assays; confirm stability via HPLC before use .

Q. What preliminary assays are used to evaluate its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Test against acetylcholinesterase (AChE) or β-secretase (BACE-1) for Alzheimer’s relevance using colorimetric assays (e.g., Ellman’s reagent for AChE) .

- Antimicrobial Activity : Perform broth microdilution assays (MIC values) against Gram-positive/negative bacteria .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to assess apoptosis induction .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity to target enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with AChE or BACE-1. Focus on hydrogen bonding with the carboxylic acid group and π-π stacking with the chlorophenyl ring .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Q. What strategies resolve contradictions in synthetic yields reported across studies?

- Methodological Answer :

- Variable Analysis : Systematically test parameters like catalyst loading (Pd/C: 5–15%), H₂ pressure (2–6 bar), and solvent ratios (ethyl acetate/methanol).

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., over-reduced pyrrolidine derivatives) and adjust reaction quenching steps .

Q. How does substituent position (3- vs. 4-chlorophenyl) impact biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with varying chloro-substituent positions. Compare IC₅₀ values in enzyme assays. The 3-chlorophenyl group may enhance steric hindrance, reducing off-target effects compared to 4-substituted analogs .

- LogP Analysis : Measure partition coefficients (shake-flask method) to correlate substituent position with membrane permeability .

Q. What advanced purification techniques address low yields in large-scale synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.